molecular formula C9H7F5O2 B13479867 3-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol

3-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B13479867
M. Wt: 242.14 g/mol
InChI Key: GVGZSAZULCWTII-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol: is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a benzyl alcohol backbone. One common method is the nucleophilic substitution reaction where a suitable benzyl alcohol derivative is reacted with difluoromethoxy and trifluoromethyl reagents under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 3-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The difluoromethoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds with modified properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Catalysts like palladium or copper, along with appropriate ligands, are employed to facilitate substitution reactions.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various reduced derivatives.

    Substitution: New compounds with modified functional groups.

Scientific Research Applications

Chemistry: 3-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol is used as a building block in organic synthesis, enabling the creation of complex molecules with specific properties.

Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity and molecular interactions.

Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

Industry: In the industrial sector, it is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, leading to increased binding affinity and specificity. The difluoromethoxy and trifluoromethyl

Properties

Molecular Formula

C9H7F5O2

Molecular Weight

242.14 g/mol

IUPAC Name

1-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H7F5O2/c10-8(11)16-6-3-1-2-5(4-6)7(15)9(12,13)14/h1-4,7-8,15H

InChI Key

GVGZSAZULCWTII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(C(F)(F)F)O

Origin of Product

United States

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